molecular formula C18H12N4O2S B5853582 2-(1,3-benzothiazol-2-ylamino)-6-phenyl-4-pyrimidinecarboxylic acid

2-(1,3-benzothiazol-2-ylamino)-6-phenyl-4-pyrimidinecarboxylic acid

Cat. No.: B5853582
M. Wt: 348.4 g/mol
InChI Key: CSCCBPNUEAMTRJ-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylamino)-6-phenyl-4-pyrimidinecarboxylic acid is a useful research compound. Its molecular formula is C18H12N4O2S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.06809681 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(1,3-benzothiazol-2-ylamino)-6-phenyl-4-pyrimidinecarboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as phosphopentomutase, dioldehydratase, and penicillin-binding protein 5 . These interactions are crucial for its biochemical activity, as they influence the compound’s ability to modulate enzymatic functions and biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, thereby affecting downstream signaling cascades . Additionally, it has been reported to alter gene expression patterns, leading to changes in the expression levels of specific genes involved in cellular metabolism and other critical cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding interactions often involve the formation of stable complexes with target enzymes or proteins, leading to alterations in their structural conformation and functional activity. Additionally, the compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as enhanced enzymatic activity and improved cellular function . At higher dosages, it may induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence key metabolic processes, such as glycolysis and the citric acid cycle, by modulating the activity of enzymes involved in these pathways. Additionally, it may affect the levels of specific metabolites, leading to changes in cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues, influencing its biochemical activity and cellular effects. The compound’s distribution pattern is critical for its therapeutic potential, as it determines the concentration and duration of its activity in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-6-phenylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c23-16(24)14-10-13(11-6-2-1-3-7-11)19-17(20-14)22-18-21-12-8-4-5-9-15(12)25-18/h1-10H,(H,23,24)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCCBPNUEAMTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC3=NC4=CC=CC=C4S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.